molecular formula C22H26O6 B1193595 SGLT1/2-IN-8

SGLT1/2-IN-8

Cat. No. B1193595
M. Wt: 386.44
InChI Key: VSVQPLIGJXQIFP-BDHVOXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGLT1/2-IN-8 is a potent SGLT1/2 dual inhibitor.

Scientific Research Applications

Role in Diabetes Care

SGLT1/2-IN-8, a dual inhibitor of sodium-glucose cotransporters 1 (SGLT1) and 2 (SGLT2), plays a significant role in diabetes care. SGLT1 is mainly involved in glucose and galactose absorption in the gastrointestinal tract, while SGLT2 is responsible for reabsorbing filtered glucose in the kidneys. The combined inhibition of SGLT1 and SGLT2, as seen in compounds like Sotagliflozin, leads to improved glycemic control, reduced postprandial glucose excursions, and robust A1c reduction, especially in patients with reduced kidney function (Danne, Biester, & Kordonouri, 2018).

Renoprotective Effects

SGLT2 inhibitors have shown renoprotective effects, particularly in diabetic nephropathy. By inhibiting SGLT2, these inhibitors prevent glucose reabsorption in the proximal tubular cells, reducing inflammatory and fibrotic responses, which is vital in managing diabetic nephropathy (Panchapakesan et al., 2013).

Development for Diabetes Treatment

The development of dual inhibitors, such as Sotagliflozin, targets both SGLT1 and SGLT2, providing a complementary mechanism to treat diabetes independently of insulin. These inhibitors significantly reduce postprandial glucose and promote glucagon-like peptide 1 secretion, offering a unique approach in managing both type 1 and type 2 diabetes (Lapuerta, Zambrowicz, Strumph, & Sands, 2015).

Novel Inhibitor Identification

Research has also focused on identifying novel SGLT1 inhibitors using proteochemometric modeling. This approach has led to the discovery of compounds with SGLT1-inhibiting activity, demonstrating the potential of computational methods in finding new treatments for conditions like diabetes type II (Burggraaff et al., 2019).

properties

Product Name

SGLT1/2-IN-8

Molecular Formula

C22H26O6

Molecular Weight

386.44

IUPAC Name

(2S,3R,4R,5S,6R)-2-(5-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-ylmethyl)-2-hydroxy-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

InChI

InChI=1S/C22H26O6/c1-11-6-17(24)16(22-21(27)20(26)19(25)18(10-23)28-22)9-15(11)8-12-2-3-13-4-5-14(13)7-12/h2-3,6-7,9,18-27H,4-5,8,10H2,1H3/t18-,19-,20+,21-,22+/m1/s1

InChI Key

VSVQPLIGJXQIFP-BDHVOXNPSA-N

SMILES

O[C@H]1[C@H](C2=CC(CC3=CC4=C(CC4)C=C3)=C(C)C=C2O)O[C@H](CO)[C@@H](O)[C@@H]1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cmpd 8;  SGLT1/2 IN-8;  SGLT1/2-IN8;  SGLT1/2-IN-8;  SGLT1/2-IN 8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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